molecular formula C11H14O3 B1583465 1-(2,4-Dimethoxyphenyl)propan-2-one CAS No. 831-29-8

1-(2,4-Dimethoxyphenyl)propan-2-one

Cat. No.: B1583465
CAS No.: 831-29-8
M. Wt: 194.23 g/mol
InChI Key: LDUYRQGNBYKUAG-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)propan-2-one, also known as 2’,4’-Dimethoxypropiophenone, is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a propanone moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Various substituted phenylpropanones

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)propan-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)propan-2-one can be compared with other similar compounds such as:

  • 1-(3,4-Dimethoxyphenyl)propan-2-one
  • 1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethoxyphenyl)propan-1-one
  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one

Uniqueness: The presence of methoxy groups at the 2 and 4 positions on the phenyl ring imparts unique chemical properties to this compound, such as increased electron density and steric hindrance, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUYRQGNBYKUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343758
Record name 1-(2,4-dimethoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831-29-8
Record name 1-(2,4-dimethoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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